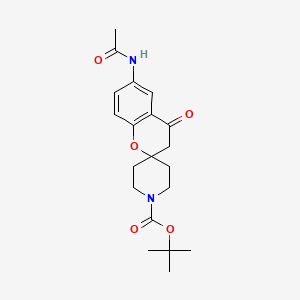

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran

Description

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran (CAS: 223559-44-2) is a benzopyran derivative featuring a spirocyclic N-Boc-piperidine moiety at position 2 and an acetylamino substituent at position 4. The compound is listed in commercial catalogs with a purity of 95% and is likely used as a research chemical . Benzopyrans are privileged scaffolds in medicinal chemistry due to their structural diversity and bioactivity, particularly in targeting enzymes, receptors, and signaling pathways .

Properties

IUPAC Name |

tert-butyl 6-acetamido-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-13(23)21-14-5-6-17-15(11-14)16(24)12-20(26-17)7-9-22(10-8-20)18(25)27-19(2,3)4/h5-6,11H,7-10,12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCRRZBDYWNZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

Introduction of the Acetylamino Group: The acetylamino group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Oxidation to Form the Oxo Group: The oxo group at the 4th position can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.

Spiro-Linkage Formation: The spiro linkage with the N-Boc-piperidine moiety can be achieved through a nucleophilic substitution reaction, where the benzopyran core reacts with a Boc-protected piperidine derivative under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: The N-Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran has a wide range of scientific research applications, including:

Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein-ligand interactions due to its unique structural features.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities, by targeting specific molecular pathways.

Industry: It is utilized in the development of novel materials with specific optical and electronic properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The oxo group can participate in redox reactions, modulating cellular oxidative stress levels. The spiro linkage provides a rigid and unique three-dimensional structure, enhancing the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzopyran Derivatives

Structural Features and Substituent Effects

The compound’s unique features include:

- Spirocyclic N-Boc-piperidine: Enhances conformational rigidity and may improve metabolic stability compared to non-spirocyclic piperidine derivatives. The Boc group protects the amine during synthesis and can influence solubility .

- 4-Oxo moiety : Common in bioactive benzopyrans (e.g., anticoagulants, enzyme inhibitors) .

Table 1: Structural and Functional Comparison

Pharmacokinetic and Pharmacodynamic Profiles

- Spirocyclic Systems: Compounds like HTL22562 (CGRP antagonist) and ADL5747 (delta opioid agonist) demonstrate that spirocyclic architectures improve target selectivity and metabolic stability . The Boc group in 6-Acetylamino-4-oxo-2-spiro(...) may similarly enhance oral bioavailability by reducing first-pass metabolism.

- 6-Substituents: The acetylamino group contrasts with the tetrazolyl group in ONO 1078 (leukotriene antagonist) and the chlorobenzylidene groups in CLEFMA (anticancer). Acetylamino’s polarity may limit blood-brain barrier penetration compared to lipophilic groups .

Biological Activity

6-Acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran is a compound characterized by its unique structural features, including a benzopyran core and a spiro-linked N-Boc-piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 374.43 g/mol. The compound features an acetylamino group at the 6th position and an oxo group at the 4th position, contributing to its reactivity and interaction with biological systems .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with macromolecules, influencing their structure and function. The oxo group participates in redox reactions, modulating oxidative stress within cells. Furthermore, the spiro linkage enhances the compound's binding affinity for certain biological targets, potentially increasing its efficacy in therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways such as NF-kB and PI3K/Akt .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. By targeting specific inflammatory pathways, it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis of breast cancer cells through caspase-dependent pathways. The compound was observed to enhance the release of cytochrome c from mitochondria, leading to apoptosome formation and subsequent caspase activation .

- Ovarian Cancer Model : In another study involving ovarian cancer cells, the compound showed a marked reduction in cell viability, correlating with increased levels of apoptotic markers such as cleaved PARP and activated caspases .

- Inflammation Model : Research indicated that this compound could effectively reduce inflammation in vitro by downregulating TNF-alpha and IL-6 levels in stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-acetylamino-4-oxo-2-spiro(N-Boc-piperidine-4-yl)-benzopyran, and how is structural confirmation achieved?

- Methodology :

- Synthesis : Start with a spiro-piperidine core (e.g., 1-benzyl-4-piperidone) and introduce the benzopyran scaffold via cyclization. The N-Boc protection is critical to prevent undesired side reactions during acylation (e.g., acetylation of the amino group). Acylation reactions in anhydrous conditions (e.g., DCM with DCC/DMAP) yield the target compound .

- Characterization : Use FTIR to confirm carbonyl (4-oxo) and amide (acetyl) groups. GC-MS or LC-MS detects molecular ions, though low intensity may require isotopic labeling or derivatization . X-ray diffraction resolves spiro-conformation and piperidine-Boc geometry .

Q. What is the role of the N-Boc group in this compound’s synthesis and stability?

- Methodology :

- The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen during synthesis, preventing nucleophilic interference. It is removable under acidic conditions (e.g., TFA/DCM) for downstream functionalization. Stability studies in buffered solutions (pH 6.5–7.4) show Boc remains intact under neutral conditions but hydrolyzes in strong acids/bases .

Q. Which analytical techniques are essential for purity assessment?

- Methodology :

- HPLC (C18 columns, acetonitrile/water gradient) quantifies purity. NMR (¹H/¹³C) identifies spin-spin coupling between the benzopyran and spiro-piperidine moieties. Elemental analysis validates C/H/N ratios .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodology :

- Solvent optimization : Replace traditional acetic acid with n-butanol to reduce side-product formation, as seen in analogous pyrimidine syntheses .

- Catalysis : Use Pd/C or Au nanoparticles for selective acylation, improving yields from ~60% to >85% .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) for spiro-ring formation .

Q. How should researchers address poor molecular ion intensity in mass spectrometry?

- Methodology :

- Derivatization : Introduce a bromine or trifluoromethyl group to enhance ionization efficiency.

- High-resolution MS (HRMS) : Resolve low-intensity peaks using Orbitrap or TOF analyzers. For example, GC-MS data in showed molecular ions at 0.5–8% intensity, necessitating HRMS for validation.

Q. What computational tools predict this compound’s bioactivity and binding modes?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., 4-oxo group as a hydrogen-bond acceptor) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. A study on analogous chromenes revealed π-π stacking with aromatic residues in active sites .

Q. How does the compound’s stability vary under physiological conditions?

- Methodology :

- pH-dependent degradation : Monitor via UV-Vis (λ = 280 nm for benzopyran) in buffers (pH 1–10). The Boc group hydrolyzes at pH < 3, while the acetylated amino group remains stable up to pH 9 .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) for storage guidelines .

Q. What structure-activity relationships (SAR) are observed in related compounds?

- Methodology :

- Substituent screening : Replace the acetyl group with propionyl or benzoyl to assess potency changes. In chromene derivatives, bulkier acyl groups reduced solubility but improved target affinity .

- Spiro-ring modification : Replace piperidine with pyrrolidine; reduced steric hindrance enhanced binding in kinase assays .

Data Contradictions and Troubleshooting

- Contradiction : GC-MS data in showed inconsistent molecular ion peaks.

- Resolution : Use orthogonal techniques (e.g., MALDI-TOF) and isotopic labeling (e.g., ¹³C-Boc) to confirm molecular weight.

- Contradiction : X-ray diffraction in identified two polymorphs.

- Resolution : Perform DSC to identify thermodynamically stable forms for pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.